molecular formula C11H16ClNO B11889381 (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

(r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B11889381
M. Wt: 213.70 g/mol
InChI Key: BOWGXMBMYJEXOO-PPHPATTJSA-N
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Description

®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is subsequently cyclized to form the pyrrolidine ring. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride
  • 4-Methoxyamphetamine
  • Mebeverine

Uniqueness

®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is unique due to its specific structural configuration and the presence of the methoxyphenyl group

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3R)-3-(4-methoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1

InChI Key

BOWGXMBMYJEXOO-PPHPATTJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCNC2.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC2.Cl

Origin of Product

United States

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